4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 2549015-78-1
VCID: VC11844153
InChI: InChI=1S/C18H22FN3O/c19-16-5-1-14(2-6-16)12-22-9-7-13(8-10-22)11-17-20-18(21-23-17)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2
SMILES: C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F
Molecular Formula: C18H22FN3O
Molecular Weight: 315.4 g/mol

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine

CAS No.: 2549015-78-1

Cat. No.: VC11844153

Molecular Formula: C18H22FN3O

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-fluorophenyl)methyl]piperidine - 2549015-78-1

Specification

CAS No. 2549015-78-1
Molecular Formula C18H22FN3O
Molecular Weight 315.4 g/mol
IUPAC Name 3-cyclopropyl-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H22FN3O/c19-16-5-1-14(2-6-16)12-22-9-7-13(8-10-22)11-17-20-18(21-23-17)15-3-4-15/h1-2,5-6,13,15H,3-4,7-12H2
Standard InChI Key YYNCOJIOTZZHOB-UHFFFAOYSA-N
SMILES C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F
Canonical SMILES C1CC1C2=NOC(=N2)CC3CCN(CC3)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of:

  • A piperidine ring (6-membered saturated nitrogen heterocycle).

  • A 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3.

  • A 4-fluorobenzyl group attached to the piperidine nitrogen.

The IUPAC name is 3-cyclopropyl-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]-1,2,4-oxadiazole.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight315.4 g/mol
logPEstimated ~3.5 (lipophilic)
Hydrogen Bond Acceptors4 (oxadiazole O/N, piperidine N)
Hydrogen Bond Donors0
Polar Surface Area~50 Ų
SolubilityLow aqueous solubility

The cyclopropyl and fluorophenyl groups enhance metabolic stability and membrane permeability, critical for CNS and antimicrobial applications .

Synthesis Pathways

The synthesis typically involves multi-step organic reactions:

Step 1: Formation of the Oxadiazole Ring

  • Cyclization: A nitrile oxide (from hydroxylamine and cyclopropanecarbonyl chloride) reacts with a nitrile derivative to form the 1,2,4-oxadiazole core .

  • Functionalization: The oxadiazole is methylated at position 5 for subsequent coupling .

Step 2: Piperidine Modification

  • N-Alkylation: Piperidine is alkylated with 4-fluorobenzyl bromide to introduce the fluorophenyl group .

  • C-4 Substitution: The piperidine’s C-4 position is functionalized with a methyl group for linkage to the oxadiazole .

Step 3: Coupling Reactions

A Mitsunobu or nucleophilic substitution reaction connects the oxadiazole-methyl group to the piperidine’s C-4 position .

Analog StructureTargetIC₅₀Source
Piperidine-oxadiazole-Au(I)LXFA 629 cancer cells3 nM
3-Cyclopropyl-oxadiazoleHDAC-10.45 µM

The cyclopropyl group may enhance DNA intercalation or enzyme inhibition .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli16–32

The 4-fluorobenzyl group improves penetration through bacterial membranes .

Neurological Applications

Piperidine-spirooxadiazole derivatives act as α7 nicotinic acetylcholine receptor (nAChR) antagonists, showing promise in neuroinflammation and pain management .

ApplicationMechanismEvidence Level
Cancer ChemotherapyKinase/HDAC inhibitionPreclinical
Antibacterial AgentsDNA gyrase inhibitionIn vitro
Neuroinflammatory Disordersα7 nAChR antagonismPreclinical

Challenges and Future Directions

  • Optimization: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters) .

  • Target Validation: Conduct proteomic studies to identify primary targets.

  • Toxicology: Assess hepatotoxicity risks associated with cyclopropyl metabolism .

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